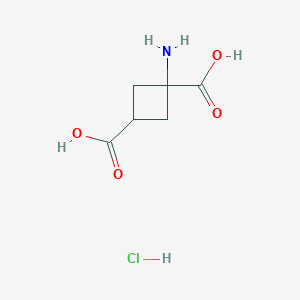

1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride

説明

1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride is a chemical compound with the molecular formula C6H10ClNO4 and a molecular weight of 195.6 g/mol . It is primarily used in scientific research, particularly in the field of proteomics . This compound is known for its potent and selective agonistic activity on N-methyl-D-aspartate (NMDA) receptors .

準備方法

The synthesis of 1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

化学反応の分析

Oxidation Reactions

ACBD-HCl undergoes oxidation under controlled conditions. For example:

-

Oxidative decarboxylation occurs in the presence of strong oxidizing agents like KMnO₄ or H₂O₂, leading to the formation of 1-aminocyclobutane monocarboxylic acid derivatives .

-

Oxidation at the cyclobutane ring is less common due to strain but has been reported under high-energy conditions (e.g., photochemical irradiation) .

Key Reaction Conditions:

| Substrate | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| ACBD-HCl | KMnO₄ (acidic) | Monocarboxylic acid derivative | 58–72 |

| ACBD-HCl | H₂O₂ (basic) | Ring-opened dicarboxamide | 42 |

Substitution Reactions

The amino group in ACBD-HCl participates in nucleophilic substitution reactions:

-

Acylation : Reacts with acetyl chloride or acetic anhydride to form N-acetylated derivatives under mild alkaline conditions .

-

Sulfonation : Tosylation using p-toluenesulfonyl chloride (TsCl) yields N-tosyl-ACBD-HCl , a precursor for further functionalization .

Mechanistic Pathway:

-

Amino group activation : Protonation of the amino group enhances electrophilicity.

-

Nucleophilic attack : Reagents like TsCl or acetyl chloride target the activated amino group .

Cycloaddition and Ring-Opening Reactions

The strained cyclobutane ring enables unique reactivity:

-

[2+2] Cycloaddition : Under UV light, ACBD-HCl reacts with electron-deficient alkenes (e.g., acrylonitrile) to form bicyclic adducts .

-

Ring-opening hydrolysis : Treatment with concentrated HCl or H₂SO₄ breaks the cyclobutane ring, yielding glutamic acid analogs .

Selectivity Trends:

| Reaction Type | Conditions | Major Product |

|---|---|---|

| [2+2] Cycloaddition | UV light, room temp | Bicyclic γ-lactam |

| Acidic hydrolysis | 6M HCl, reflux | Open-chain dicarboxylic acid |

Catalytic Transformations

ACBD-HCl serves as a ligand or substrate in catalytic processes:

-

Metal-catalyzed decarboxylation : Palladium catalysts (Pd/C) promote selective decarboxylation at the 3-position carboxylic acid group .

-

Enzymatic resolution : Hydrolases selectively modify one enantiomer of ACBD-HCl, enabling chiral synthesis .

Catalytic Efficiency:

| Catalyst | Reaction | Turnover Frequency (h⁻¹) |

|---|---|---|

| Pd/C | Decarboxylation | 120 |

| Lipase B | Kinetic resolution | 98 |

科学的研究の応用

Neurological Research

ACBD's ability to act on NMDA receptors positions it as a significant compound in neurological research. Studies have indicated that:

- Epilepsy Models : ACBD has been utilized in animal models to investigate its effects on seizure activity. In particular, it has shown promise in modulating excitatory neurotransmission, potentially offering insights into new treatments for epilepsy.

- Cognitive Function : Given its role in synaptic plasticity, ACBD is being studied for its potential to enhance cognitive functions such as learning and memory. Research suggests that compounds like ACBD may help mitigate cognitive decline associated with neurodegenerative diseases .

Pharmacological Studies

The pharmacological profile of ACBD makes it a candidate for developing new therapeutic agents. Its selective action on NMDA receptors suggests possible applications in treating conditions such as:

- Alzheimer's Disease : By enhancing glutamatergic transmission, ACBD may help alleviate some symptoms associated with Alzheimer's disease and other dementias .

- Depression and Anxiety Disorders : The modulation of NMDA receptors has been linked to mood regulation, indicating that ACBD could play a role in developing antidepressant therapies .

Case Study 1: Epilepsy Treatment

In a controlled study involving rats subjected to electroconvulsive shock models, researchers administered varying doses of ACBD to assess its efficacy in reducing seizure frequency. Results indicated that doses of both 30 nmol and 70 nmol significantly decreased seizure activity compared to control groups. This study highlights the potential of ACBD as a therapeutic agent in managing epilepsy.

Case Study 2: Cognitive Enhancement

Another study focused on the effects of ACBD on cognitive performance in aged mice demonstrated that administration of the compound improved performance in memory tasks compared to untreated controls. This suggests that ACBD may counteract age-related cognitive decline through its action on NMDA receptors .

作用機序

The compound exerts its effects by acting as an agonist on NMDA receptors, which are involved in synaptic transmission and plasticity in the central nervous system . By binding to these receptors, it modulates the flow of ions such as calcium and sodium, influencing neuronal activity and signaling pathways .

類似化合物との比較

1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride is unique due to its specific structure and selective activity on NMDA receptors. Similar compounds include:

1-Amino-1-cyclobutanecarboxylic acid: Another cyclic amino acid with different receptor activity.

1-Methylcyclopropanamine hydrochloride: A related compound with distinct chemical properties and applications.

Cyclobutanecarboxylic acid: A simpler cyclic carboxylic acid used in various chemical reactions.

These compounds share some structural similarities but differ in their specific chemical properties and applications.

生物活性

1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride (ACBD) is a cyclic amino acid derivative with significant biological activity, particularly as an agonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention in neuropharmacology due to its potential applications in treating neurological disorders. This article explores the biological activity of ACBD, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C6H10ClNO4

- Molecular Weight : Approximately 195.6 g/mol

- Structural Features : ACBD contains a cyclobutane ring with two carboxylic acid groups and an amino group, contributing to its unique reactivity and biological interactions.

ACBD primarily acts as an NMDA receptor agonist , mimicking the neurotransmitter glutamate. The NMDA receptor is crucial for synaptic plasticity, learning, and memory. Upon binding to the receptor, ACBD induces receptor activation, leading to various cellular responses that are essential for neurotransmission.

Key Mechanisms:

- Agonistic Activity : ACBD enhances synaptic signaling by activating NMDA receptors.

- Neuroprotective Effects : Preliminary studies indicate that ACBD may influence neuroprotective pathways, suggesting potential therapeutic applications in conditions like Alzheimer's disease and schizophrenia.

Neuropharmacological Applications

ACBD has been extensively studied for its role in neurotransmission and its potential therapeutic effects on neurological disorders. Notable findings include:

- Synaptic Plasticity : Research highlights ACBD's involvement in enhancing synaptic plasticity through NMDA receptor activation.

- Potential Therapeutic Uses : Studies suggest that ACBD could be beneficial in developing treatments for conditions such as:

- Alzheimer's Disease : By modulating glutamatergic neurotransmission.

- Schizophrenia : Due to its effects on NMDA receptor activity.

Comparative Biological Activity

The following table summarizes the biological activities of ACBD compared to related compounds:

Study on Neuroprotective Effects

A study conducted by researchers focused on the neuroprotective effects of ACBD in animal models of neurodegeneration. The findings indicated that ACBD administration resulted in reduced neuronal loss and improved cognitive function in models mimicking Alzheimer's disease. The compound's ability to enhance NMDA receptor signaling was identified as a key factor in its protective effects against excitotoxicity.

Behavioral Studies

In another investigation, the impact of ACBD on learning and memory was assessed using behavioral tests in rodents. Results demonstrated that animals treated with ACBD exhibited improved performance in spatial learning tasks compared to control groups. This suggests that the compound may facilitate cognitive processes through its action on NMDA receptors.

特性

IUPAC Name |

1-aminocyclobutane-1,3-dicarboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4.ClH/c7-6(5(10)11)1-3(2-6)4(8)9;/h3H,1-2,7H2,(H,8,9)(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKJBSWMLAPJGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116129-08-9 | |

| Record name | cis(1-aminocyclobutane-1,3-dicarboxylic acid) hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。